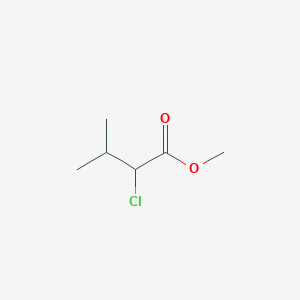

Methyl 2-chloro-3-methylbutanoate

説明

Methyl 2-chloro-3-methylbutanoate (C₆H₁₁ClO₂) is an ester derivative of butanoic acid featuring a chlorine atom at the C2 position and a methyl group at the C3 position. The compound’s molecular weight is estimated at ~150.58 g/mol (inferred from ethyl 2-chloro-3-methylbutanoate’s molecular weight of 164.63 g/mol in , adjusted for the methyl ester).

特性

分子式 |

C6H11ClO2 |

|---|---|

分子量 |

150.6 g/mol |

IUPAC名 |

methyl 2-chloro-3-methylbutanoate |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 |

InChIキー |

GOPHIGFAKSXHMW-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)OC)Cl |

製品の起源 |

United States |

科学的研究の応用

Synthetic Organic Chemistry

1.1. Role as an Intermediate

Methyl 2-chloro-3-methylbutanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.

1.2. Reactions Involving this compound

- Nucleophilic Substitution : This compound can undergo nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to form esters, ethers, or amines.

- Elimination Reactions : It can also participate in elimination reactions to produce alkenes.

Pharmacological Applications

Recent studies have indicated potential pharmacological applications for this compound, particularly in drug development.

2.1. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

2.2. Anti-inflammatory Properties

Some derivatives have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Synthesis of Antimicrobial Agents

In a study published by the Journal of Organic Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, highlighting the compound's potential in antibiotic development .

Case Study 2: Anti-inflammatory Research

Another research article focused on the anti-inflammatory properties of this compound derivatives. In vitro assays demonstrated that these compounds could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that they may be useful in developing treatments for chronic inflammatory conditions .

類似化合物との比較

Ethyl 2-Chloro-3-Methylbutanoate (CAS: 91913-99-4)

Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS: 5619-05-6)

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol .

- Key Differences: Substitution of chlorine with an amino group (-NH₂) and hydrochloride salt formation. This enhances water solubility and alters reactivity (e.g., participation in peptide coupling reactions). Applications: Intermediate in chiral synthesis (e.g., valine derivatives) .

Methyl 2-Chloro-3-Oxobutanoate

- Molecular Formula : C₅H₇ClO₃

- Synonyms: Methyl α-chloroacetoacetate .

- Key Differences: Presence of a ketone group (C3-oxo) increases electrophilicity, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Claisen or Knorr syntheses) . Reactivity: More prone to nucleophilic attack at the carbonyl compared to 3-methyl-substituted analogs.

Ethyl 2-Acetyl-3-Methylbutanoate (CAS: 1522-46-9)

- Molecular Formula : C₉H₁₆O₃

- Key Differences :

Structural and Functional Comparison Table

Q & A

Q. Advanced

- KIEs : Deuterium substitution at the chlorinated carbon distinguishes SN1 (negligible KIE) from SN2 (primary KIE, kH/kD > 1). For example, synthesizing deuterated analogs and comparing reaction rates under identical conditions clarifies the mechanism .

- Stereochemical Probes : Enantiopure (R)- and (S)-isomers, analyzed via chiral HPLC , reveal retention (SN1) or inversion (SN2) after nucleophilic attack. Polarimetry tracks optical activity changes .

- Computational Modeling : Transition-state DFT calculations (e.g., B3LYP/6-31G(d)) map energy barriers and validate experimental KIEs .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Basic

- Hydrolysis : The ester group hydrolyzes under acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., THF, dichloroethane) and neutral workup conditions .

- Elimination : Elevated temperatures (>80°C) promote alkene formation. Suppression: Employ bulky bases (e.g., DIPEA) to favor substitution over β-hydrogen abstraction .

- Byproduct Removal : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography isolates the product .

How can computational chemistry tools predict the physicochemical properties of this compound, and what experimental validations are required?

Q. Advanced

- DFT Calculations : Estimate LogP (partition coefficient), dipole moments, and pKa. B3LYP/6-31G(d) level predicts LogP ≈ 1.8, guiding solvent selection .

- Molecular Dynamics : Simulates solubility in solvents like acetonitrile or hexane.

- Experimental Validation :

How do competing reaction pathways during synthesis impact byproduct formation, and what analytical techniques identify these impurities?

Advanced

Competing pathways (e.g., over-alkylation, elimination) are influenced by steric hindrance and temperature. For example, excessive reagent ratios may yield dialkylated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。